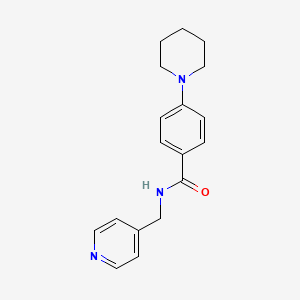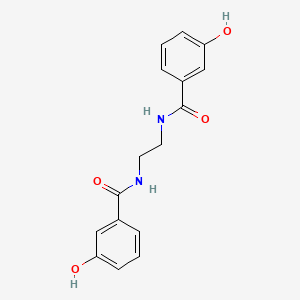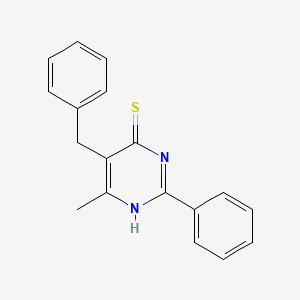
4-(1-piperidinyl)-N-(4-pyridinylmethyl)benzamide
Vue d'ensemble
Description
4-(1-piperidinyl)-N-(4-pyridinylmethyl)benzamide, commonly known as PPNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPNB is a small molecule that can be synthesized using various methods and has been shown to have significant effects on the biochemical and physiological processes in the body. In
Mécanisme D'action
The mechanism of action of PPNB involves the inhibition of the protein kinase CK2. This inhibition leads to the modulation of various signaling pathways involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. PPNB has also been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in the treatment of infectious diseases.
Biochemical and Physiological Effects:
PPNB has significant effects on various biochemical and physiological processes. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the growth of various bacteria and fungi. PPNB has also been shown to have potential applications in the treatment of various neurodegenerative diseases, as it can inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PPNB has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various scientific research areas. However, there are also limitations to its use, including the need for specialized equipment and expertise for its synthesis and purification. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in lab experiments.
Orientations Futures
There are several future directions for research on PPNB, including the development of more efficient and cost-effective synthesis methods, the evaluation of its potential toxicity and side effects, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to explore the mechanism of action of PPNB and its effects on various signaling pathways involved in cell growth and proliferation. Overall, PPNB has significant potential for applications in scientific research, and further studies are needed to fully explore its potential.
Applications De Recherche Scientifique
PPNB has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various biochemical and physiological processes, including the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. PPNB has also been shown to have potential applications in the treatment of cancer, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
4-piperidin-1-yl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-14-15-8-10-19-11-9-15)16-4-6-17(7-5-16)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTWFSVGTVZYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4726925.png)
![3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4726929.png)
![ethyl 7-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4726937.png)
![2-(3-chlorophenyl)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3-methylquinoline](/img/structure/B4726958.png)
![3-(1-piperidinylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4726972.png)

![N-cyclopropyl-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4726983.png)
![5,6-dimethyl-7-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4726990.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(3-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727001.png)
![4,6-diphenylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B4727006.png)
![N-(tert-butyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4727011.png)
![2-(4-methylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4727018.png)
![ethyl 2-({N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4727040.png)